Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate
Description
Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate is a structurally complex molecule featuring:
- A phenyl ring substituted with a pyrrolidin-2-yl group, introducing conformational rigidity and basicity.
This compound’s synthesis likely involves multi-step reactions, including esterification, cyclization, and amine functionalization, as inferred from analogous procedures in the literature . Its crystallographic data, if available, may have been refined using programs like SHELXL due to the prevalence of these tools in small-molecule structural analysis .
Properties
IUPAC Name |
ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-17(20)10-7-14-5-8-15(9-6-14)16-4-3-12-19(16)13-11-18/h5-10,16H,2-4,11-13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYIADSINKUERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrrolidine ring followed by the introduction of the phenyl group and the ethyl ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Phenyl Substituents: The bromomethyl group in Ethyl 4-bromomethylcinnamate enables nucleophilic substitution reactions, unlike the target’s stable aminoethyl-pyrrolidine moiety .
- Heterocycles : Pyrrolidine rings (target and propargylamine derivatives) confer rigidity and basicity, contrasting with pyridine’s aromaticity and electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
